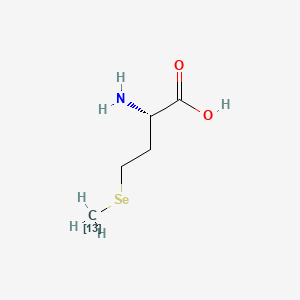

L-Selenomethionine-(methyl-13C)

Description

Properties

IUPAC Name |

(2S)-2-amino-4-(113C)methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-YWQIHCTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][Se]CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745875 | |

| Record name | (2S)-2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217470-45-5 | |

| Record name | (2S)-2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Selenomethionine-(methyl-13C) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for L Selenomethionine Methyl 13c

Chemo-Enzymatic and Biosynthetic Routes to L-Selenomethionine-(methyl-13C)

The synthesis of L-Selenomethionine-(methyl-13C) can be approached through fully chemical methods, biosynthetic methods using microorganisms or cell-free systems, or a hybrid chemo-enzymatic approach.

Biosynthetic Routes: Biosynthetic production leverages the natural metabolic pathways of microorganisms like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. researchgate.netresearchgate.net These organisms can incorporate inorganic selenium and a labeled methyl-group precursor from a defined growth medium into the final L-selenomethionine molecule. The core of this process is the methionine synthesis pathway, where methionine synthase catalyzes the transfer of a methyl group to selenohomocysteine. encyclopedia.pub

One effective biosynthetic strategy involves using methionine auxotroph strains, which cannot produce their own methionine and are thus forced to utilize precursors supplied in the medium. researchgate.net By providing a ¹³C-labeled methyl source and an inorganic selenium salt (e.g., sodium selenite), the organism's cellular machinery synthesizes L-Selenomethionine-(methyl-¹³C). To maximize incorporation, inhibitors of endogenous methionine synthesis can be employed in non-auxotrophic strains. nih.gov

Cell-free protein synthesis (CFPS) systems offer a powerful alternative that uses cellular extracts rather than live cells. acs.orgnih.gov These systems can be programmed with specific DNA and fed a cocktail of amino acids and energy sources. For targeted labeling, the standard methionine is omitted and replaced with a ¹³C-methyl precursor and a selenium source, which allows for efficient production with minimal waste of expensive isotopic precursors. nih.gov

Chemo-Enzymatic Routes: A chemo-enzymatic strategy combines chemical synthesis steps with enzymatic reactions to achieve high selectivity and yield. For instance, a chemical step might be used to create a ¹³C-labeled selenol precursor, which is then enzymatically converted to the final L-selenomethionine product using an enzyme like O-acetylhomoserine sulfhydrylase. nih.gov This approach can offer better control over the specific labeling site and stereochemistry compared to purely chemical methods, which may require challenging chiral separations.

Precursor Selection and Stoichiometry for Optimal Methyl-13C Incorporation

The choice of the ¹³C-labeled precursor is the most critical factor in determining the efficiency and cost of L-Selenomethionine-(methyl-13C) synthesis. The ideal precursor must efficiently deliver the ¹³C-methyl group to the selenium atom via the organism's or enzyme's metabolic pathway.

For biosynthetic routes, several precursors can be considered. While direct feeding of L-methionine-(methyl-¹³C) is possible, a more fundamental approach involves using simpler labeled molecules that enter the one-carbon metabolism pathway. This pathway generates the universal methyl donor S-adenosylmethionine (SAM). encyclopedia.pubacs.org Precursors like [¹³C]formaldehyde or [¹³C]serine can be used to label the methyl group of 5-methyltetrahydrofolate, the direct methyl donor for methionine synthase. encyclopedia.pub A highly direct biosynthetic precursor is methyl-¹³C-seleninic acid (¹³CH₃SeO₂H), which can be converted in vivo to methylselenol (¹³CH₃SeH) and subsequently to L-Selenomethionine-(methyl-¹³C). nih.govnih.gov

In chemical synthesis, the most common precursor for the methyl group is a ¹³C-labeled methylating agent, such as ¹³C-Methyl Iodide . This agent reacts with a suitable selenohomocysteine derivative to form the final product.

The stoichiometry between the labeled precursor, the selenium source, and other essential nutrients must be carefully optimized. In biosynthetic systems, an excess of the ¹³C-precursor relative to any unlabeled sources is necessary to drive the isotopic enrichment towards the theoretical maximum (typically >98%). nih.gov The concentration of the selenium source must also be controlled, as high levels can be toxic to the microorganisms, thereby inhibiting growth and product formation. nih.gov

Table 1: Comparison of Precursors for Methyl-13C Incorporation

| Precursor | Synthesis Route | Advantages | Challenges |

| ¹³C-Methyl Iodide | Chemical | High reactivity, direct methylation. | Requires non-biological conditions, potential for side reactions, requires subsequent chiral purification. |

| L-Methionine-(methyl-¹³C) | Biosynthetic | High incorporation efficiency in auxotrophs. | High cost of precursor. |

| [¹³C]Serine | Biosynthetic | Lower cost precursor, enters natural metabolic pathway. | Label may be scrambled or diluted through branching metabolic pathways. nih.gov |

| Methyl-¹³C-seleninic acid | Biosynthetic | Direct precursor to the methyl-selenium moiety. | Synthesis of the precursor is required; potential toxicity. nih.govnih.gov |

Purification and Analytical Assessment of Isotopic Purity and Enrichment

Following synthesis, L-Selenomethionine-(methyl-13C) must be rigorously purified and analyzed to confirm its chemical identity, chemical purity, and isotopic enrichment.

Purification Methods: The purification strategy depends on the production method. For products from biosynthetic routes, the initial step often involves separating the labeled amino acid from biomass, proteins, and other media components. Common techniques include:

Ion-Exchange Chromatography: This method separates amino acids based on their charge and is highly effective for isolating L-selenomethionine from a complex biological mixture.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is used for high-resolution separation, providing a high degree of chemical purity. researchgate.net It can also be used to separate L-selenomethionine from its oxidized forms, such as selenomethionine (B1662878) Se-oxide. researchgate.net

Affinity Chromatography: In cases where the labeled amino acid is incorporated into a specific protein, immunoaffinity chromatography can be used for initial purification of the protein, which is then hydrolyzed to release the labeled amino acid. researchgate.net

Analytical Assessment: A suite of analytical techniques is employed to validate the final product.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. By comparing the mass-to-charge ratio (m/z) of the labeled compound to its unlabeled counterpart, the incorporation of the ¹³C isotope can be confirmed (M+1 mass shift). sigmaaldrich.comsigmaaldrich.com Techniques like LC-MS/MS provide both quantification and structural confirmation. researchgate.net Analysis of the mass isotopomer distribution vector (MDV) allows for precise calculation of the percentage of isotopic enrichment, after correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ⁸²Se). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive method to confirm that the isotopic label is located specifically at the methyl position.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors is used to assess chemical purity by separating the target compound from any related impurities or starting materials. researchgate.net

Chiral Chromatography: Specialized chiral HPLC columns or derivatization methods are used to confirm that the product is the biologically active L-enantiomer and to quantify any presence of the D-enantiomer. dcu.ie

Table 2: Analytical Techniques for Quality Assessment

| Analytical Technique | Purpose | Key Findings |

| LC-MS/MS | Isotopic Enrichment & Quantification | Confirms M+1 mass shift, quantifies enrichment level (>99 atom % ¹³C is common). researchgate.netsigmaaldrich.com |

| ¹³C-NMR | Positional Isomer Confirmation | Verifies the ¹³C label is on the methyl group attached to selenium. |

| RP-HPLC | Chemical Purity | Determines purity relative to other chemical species (e.g., >98% chemical purity). researchgate.net |

| Chiral HPLC | Enantiomeric Purity | Ensures high enantiomeric excess of the L-form over the D-form. dcu.ie |

| ICP-MS | Total Selenium Content | Quantifies total selenium, used to verify concentration and recovery. researchgate.netplos.org |

Scale-Up Considerations and Challenges in L-Selenomethionine-(methyl-13C) Production

Transitioning the synthesis of L-Selenomethionine-(methyl-13C) from a laboratory scale to larger, commercially viable production presents several challenges.

Biosynthetic Scale-Up: For fermentation-based routes, scaling up from benchtop bioreactors to industrial-scale fermenters requires optimization of parameters such as aeration, pH, temperature, and nutrient feed rates to maintain high cell density and productivity. The high cost of the ¹³C-labeled precursor becomes a major economic driver, necessitating strategies to maximize its conversion efficiency and minimize waste. Downstream processing—including cell harvesting, lysis, and multi-step chromatographic purification—becomes more complex and costly at larger scales.

Chemical Synthesis Scale-Up: While often more straightforward to scale in terms of equipment, chemical synthesis faces its own hurdles. Handling potentially hazardous reagents at large volumes requires stringent safety protocols. The final purification step, particularly the separation of L- and D-enantiomers via preparative chiral chromatography, can be a significant bottleneck and a major cost contributor. Ensuring batch-to-batch consistency in terms of both chemical purity and isotopic enrichment is paramount and requires robust quality control at every stage.

Sophisticated Analytical Techniques for Tracing L Selenomethionine Methyl 13c and Its Metabolites

High-Resolution Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone technique for the analysis of L-Selenomethionine-(methyl-¹³C) due to its exceptional sensitivity and ability to provide molecular weight and structural information. The presence of the ¹³C atom results in a predictable mass shift of +1 Dalton for the intact molecule and any metabolite retaining the labeled methyl group, facilitating unambiguous tracing.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its ability to detect metals and non-metals at extremely low concentrations. chrom-china.comrsc.org When used for selenium analysis, ICP-MS atomizes and ionizes the sample in a high-temperature plasma, allowing for the detection and quantification of selenium isotopes. rsc.orgnih.gov

In studies involving L-Selenomethionine-(methyl-¹³C), ICP-MS focuses on total selenium content and its speciation, rather than the ¹³C label itself. By coupling High-Performance Liquid Chromatography (HPLC) to the ICP-MS system (HPLC-ICP-MS), different selenium-containing compounds can be separated before elemental detection. nih.govmdpi.commdpi.com This allows researchers to quantify the amount of selenium in the parent compound, L-Selenomethionine, as well as in various metabolites formed over time. Although ICP-MS does not directly detect the ¹³C label, it provides crucial quantitative data on the distribution of selenium across different chemical species, complementing molecular MS techniques. jst.go.jp Isotope dilution analysis, using a spike of a different selenium isotope (e.g., ⁷⁷Se), can be employed for highly accurate quantification of selenium species. rsc.orgnih.gov

Table 1: Common Selenium Isotopes Monitored by ICP-MS and Their Natural Abundance This table is interactive. Users can sort columns by clicking on the headers.

| Isotope | Natural Abundance (%) | Notes |

|---|---|---|

| ⁷⁶Se | 9.37 | Can have interference from Ar₂⁺. |

| ⁷⁷Se | 7.63 | Often used for isotope dilution; less interference. nih.gov |

| ⁷⁸Se | 23.77 | A common choice for quantification due to abundance. |

| ⁸⁰Se | 49.61 | High abundance but suffers from significant ⁴⁰Ar₂⁺ interference. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for identifying and quantifying L-Selenomethionine-(methyl-¹³C) and its non-volatile metabolites. nih.gov LC separates the complex mixture of molecules from a biological sample, after which the mass spectrometer provides the mass-to-charge ratio (m/z) of the intact molecules and their fragments. nih.govresearchgate.net

The key advantage of using L-Selenomethionine-(methyl-¹³C) is the specific mass signature it produces. The molecular ion of the labeled compound will appear at an m/z that is one unit higher than its unlabeled counterpart. When subjected to fragmentation in the mass spectrometer (MS/MS), any fragment that retains the ¹³C-methyl group will also exhibit this +1 mass shift. acs.org This allows for precise differentiation between the exogenously supplied, labeled selenomethionine (B1662878) and the endogenous, unlabeled pool, enabling detailed metabolic flux analysis. researchgate.net

Table 2: Theoretical Mass-to-Charge (m/z) Comparison of Unlabeled and Labeled L-Selenomethionine in ESI-MS (Positive Ion Mode) This table is interactive. Users can sort columns by clicking on the headers.

| Compound / Fragment | Formula | Unlabeled m/z (¹²C-methyl) | Labeled m/z (¹³C-methyl) | Mass Shift (Da) |

|---|---|---|---|---|

| Molecular Ion [M+H]⁺ | C₅H₁₂NO₂Se | 198.003 | 199.006 | +1.003 |

| Fragment (loss of H₂O) | [M+H-H₂O]⁺ | 180.000 | 181.003 | +1.003 |

| Fragment (loss of COOH₂) | [M+H-HCOOH]⁺ | 152.008 | 153.011 | +1.003 |

| Fragment (CH₃SeCH₂) | C₂H₅Se | 108.956 | 109.959 | +1.003 |

The metabolism of selenomethionine can lead to the formation of volatile selenium compounds, which are often excreted through breath or released by microorganisms. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of these volatile species, such as dimethyl selenide (B1212193) and dimethyl diselenide. acs.orgnih.gov In a typical GC-MS analysis, volatile compounds from the headspace of a sample are introduced into the GC, where they are separated based on their boiling points and interaction with the column. nih.govethz.ch The separated compounds then enter the mass spectrometer for detection and identification.

When tracing the metabolism of L-Selenomethionine-(methyl-¹³C), the resulting volatile metabolites that are formed through methylation pathways will incorporate the ¹³C label. For example, the formation of dimethyl selenide would likely involve the labeled methyl group, resulting in a molecular ion peak at a higher mass. If two labeled methyl groups combine to form dimethyl diselenide, a +2 mass shift would be observed. This provides direct evidence of the metabolic fate of the methyl group from the parent compound. canada.ca

Table 3: Potential Volatile Metabolites of L-Selenomethionine-(methyl-¹³C) and their GC-MS Signatures This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Formula | Unlabeled Molecular Ion (m/z) | ¹³C-Labeled Molecular Ion (m/z) | Notes |

|---|---|---|---|---|

| Dimethyl selenide | (CH₃)₂Se | 110 | 111 (¹³CH₃¹²CH₃Se) or 112 (¹³CH₃)₂Se | A major volatile metabolite. nih.gov |

| Dimethyl diselenide | (CH₃)₂Se₂ | 190 | 191 (¹³CH₃¹²CH₃Se₂) or 192 (¹³CH₃)₂Se₂ | Formed from the oxidation of methylselenol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For studying the metabolism of L-Selenomethionine-(methyl-¹³C), both ¹³C and ⁷⁷Se NMR offer unique and complementary insights.

¹³C NMR spectroscopy directly detects the carbon backbone of molecules. While the natural abundance of ¹³C is low (about 1.1%), making detection challenging, the use of an isotopically enriched compound like L-Selenomethionine-(methyl-¹³C) dramatically enhances the signal from the labeled position. ceitec.cz This allows for the direct observation of the methyl group's carbon atom.

By acquiring ¹³C NMR spectra of biological samples over time, researchers can trace the appearance of the enriched ¹³C signal in various metabolites. nih.govnih.gov This provides unambiguous evidence of the metabolic pathways involving the methyl group, such as transmethylation reactions. The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment, meaning that as the labeled methyl group is transferred to other molecules, its corresponding peak will appear at a different position in the NMR spectrum, allowing for the identification of the new metabolite. acs.org

Table 4: Representative ¹³C NMR Chemical Shifts for the Labeled Methyl Group This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Functional Group | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| L-Selenomethionine-(methyl-¹³C) | Se-C H₃ | ~ 6-8 |

| Metabolite A (e.g., S-adenosylmethionine) | S⁺-C H₃ | ~ 25-30 |

Selenium has an NMR-active isotope, ⁷⁷Se (7.63% natural abundance), which can be used to probe the direct chemical environment of the selenium atom. huji.ac.ilscispace.com ⁷⁷Se NMR is characterized by a very wide range of chemical shifts, making it exceptionally sensitive to changes in selenium's oxidation state and bonding partners. bohrium.comnih.gov

When analyzing the metabolism of L-Selenomethionine-(methyl-¹³C), ⁷⁷Se NMR can reveal transformations occurring at the selenium center. For example, the oxidation of the selenide in selenomethionine to a selenoxide results in a significant downfield shift in the ⁷⁷Se NMR spectrum. researchgate.net By combining ¹³C and ⁷⁷Se NMR data, a comprehensive picture of the metabolic process can be constructed. ¹³C NMR tracks the fate of the methyl group, while ⁷⁷Se NMR reports on the transformations of the selenium atom itself, confirming whether the Se-C bond has been cleaved or modified. nih.govarizona.edu This dual-spectroscopy approach provides powerful constraints for identifying unknown metabolites and elucidating complex metabolic networks.

Table 5: Typical ⁷⁷Se NMR Chemical Shift Ranges for Relevant Selenium Moieties This table is interactive. Users can sort columns by clicking on the headers.

| Selenium Functional Group | ⁷⁷Se Chemical Shift Range (ppm, relative to (CH₃)₂Se) | Example Compound Type |

|---|---|---|

| Selenides (R-Se-R') | -100 to +300 | L-Selenomethionine |

| Diselenides (R-Se-Se-R) | +200 to +500 | Dimethyl diselenide |

| Selenols (R-SeH) | -150 to +100 | Methylselenol |

| Selenoxides (R-Se(O)-R') | +800 to +900 | Selenomethionine selenoxide |

Advanced Sample Preparation and Derivatization Protocols for Isotopic Analysis

The accurate isotopic analysis of L-Selenomethionine-(methyl-¹³C) and its metabolites from biological matrices is critically dependent on meticulous sample preparation and, often, chemical derivatization. These steps are essential to isolate the analytes of interest, remove interfering substances, and modify the compounds to be compatible with the chosen analytical instrumentation, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation:

Biological samples, such as plasma, tissues, or cell cultures, are complex mixtures. The initial step in their preparation often involves quenching metabolic activity, followed by the extraction of metabolites. For proteinogenic amino acids like selenomethionine, a crucial step is the liberation of the amino acid from proteins. This is commonly achieved through acid hydrolysis, for instance, by refluxing the sample with 4 M methanesulfonic acid for several hours. researchgate.netacs.org Following hydrolysis, a clean-up step is usually necessary to remove lipids and other interfering compounds. This can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction. nih.govscispace.com

Derivatization:

Derivatization is a key process, particularly for GC-MS analysis, as it converts non-volatile amino acids into volatile derivatives suitable for gas chromatography. alexandraatleephillips.com For L-Selenomethionine and its metabolites, several derivatization strategies have been employed.

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives of amino acids. labrulez.comnih.gov This process involves heating the dried sample with the derivatizing agent, making the amino acids volatile and amenable to GC-MS analysis. labrulez.com

Acylation/Esterification: Alkyl chloroformates, such as methyl chloroformate, are used to derivatize the amino and carboxyl groups of amino acids. researchgate.netacs.orgresearchgate.net This is often followed by extraction into an organic solvent like chloroform. researchgate.netacs.org Another approach involves using triethyloxonium (B8711484) tetrafluoroborate (B81430) for ethylation. researchgate.net

Cyanogen (B1215507) Bromide (CNBr) Reaction: A specific method for selenomethionine involves cleavage of the CH₃Se- functional group with cyanogen bromide (CNBr) to form the volatile compound CH₃SeCN, which can be analyzed by GC-MS. unu.edu

The choice of derivatization agent depends on the specific analytical goals and the instrumentation available. For instance, while derivatization is essential for GC-MS, some modern LC-MS methods can analyze underivatized amino acids, simplifying sample preparation. alexandraatleephillips.comthermofisher.com

The following table summarizes various sample preparation and derivatization protocols used for the analysis of selenomethionine and related compounds.

| Sample Matrix | Preparation/Extraction | Derivatization Agent | Analytical Technique | Reference |

| Yeast | Refluxing with 4 M methanesulfonic acid | Methyl chloroformate | GC/MS | researchgate.netacs.org |

| Food Materials | Reaction with cyanogen bromide (CNBr) | None (forms CH₃SeCN) | GC/MS | unu.edu |

| E. coli cells | 6 N Hydrochloric acid hydrolysis | MTBSTFA + 1% TBDMCS | GC-MS | labrulez.com |

| Biological Tissues | Digestion with HNO₃, H₃PO₄, and H₂O₂ | 4-nitro-o-phenylenediamine (NPD) | GC/MS | nih.gov |

| Food Matrices | Digestion with methanesulfonic acid | Triethyloxonium tetrafluoroborate | GC-MS | researchgate.net |

Quantitative Isotope Ratio Analysis and Data Processing for Metabolic Flux Determination

Following sample preparation and analysis by mass spectrometry, the next critical phase is the quantitative analysis of isotope ratios and the subsequent data processing to determine metabolic fluxes. This process transforms raw mass spectral data into meaningful biological insights. nih.gov

Isotope Ratio Analysis:

Mass spectrometry is the core technology for measuring the incorporation of the ¹³C label from L-Selenomethionine-(methyl-¹³C) into its metabolites. mdpi.com The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). When a metabolite incorporates the ¹³C label, its mass increases by one unit for each ¹³C atom incorporated. sigmaaldrich.com By measuring the relative intensities of the ion peaks corresponding to the unlabeled (M) and the ¹³C-labeled (M+1, M+2, etc.) versions of a metabolite, a mass isotopomer distribution (MID) can be determined. plos.orgnih.gov

Techniques like GC-MS and LC-MS/MS are widely used for this purpose. mdpi.comnih.gov In a typical GC-MS analysis, the derivatized metabolites are separated chromatographically before entering the mass spectrometer. The instrument is often operated in selected ion monitoring (SIM) mode to specifically detect the ions of interest, enhancing sensitivity and accuracy. researchgate.net

Data Processing for Metabolic Flux Analysis (MFA):

The raw MIDs obtained from the mass spectrometer must undergo significant data processing to calculate metabolic fluxes. researchgate.net This is a complex, multi-step procedure:

Correction for Natural Isotope Abundance: The first step is to correct the measured MIDs for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²H), which can contribute to the M+1, M+2, etc. peaks. researchgate.net

Metabolic Network Modeling: A stoichiometric model of the relevant metabolic pathways is constructed. plos.orgnih.gov This model defines the biochemical reactions and the flow of atoms between metabolites.

Flux Estimation: The corrected MIDs, along with other experimental data like substrate uptake and product secretion rates, are fitted to the metabolic network model using specialized software (e.g., OpenMebius, 13CFLUX). labrulez.comresearchgate.net This computational step uses iterative algorithms to estimate the set of metabolic fluxes that best explains the observed isotope labeling patterns. mdpi.comfrontiersin.org

The result of this analysis is a quantitative flux map, which provides the rates of all the reactions in the network. mdpi.comd-nb.info This allows researchers to understand how the cell is utilizing L-Selenomethionine and how its methyl group is being distributed throughout the metabolic system.

The table below provides an example of how mass isotopomer data for a hypothetical metabolite derived from L-Selenomethionine-(methyl-¹³C) might be presented before and after correction for natural isotope abundance.

| Mass Isotopomer | Raw Measured Abundance (%) | Corrected Abundance (%) |

| M+0 (Unlabeled) | 85.0 | 90.0 |

| M+1 (¹³C₁) | 13.5 | 9.5 |

| M+2 (¹³C₂) | 1.5 | 0.5 |

Isotope-assisted metabolic flux analysis (iMFA) is a powerful approach for accurately determining the fluxome from isotope labeling data and a metabolic network model. nih.gov The complexity of the data generated requires sophisticated software to handle tasks such as natural abundance correction, fractional enrichment computations, and error calculations. Ultimately, these advanced analytical and computational techniques provide unparalleled insights into the dynamics of cellular metabolism. rsc.orgmdpi.com

Application of L Selenomethionine Methyl 13c in Investigating Selenium Biotransformation Pathways

Elucidation of Selenomethionine (B1662878) Catabolism and Trans-selenation in Microbial Systems

The use of L-Selenomethionine-(methyl-13C) has been instrumental in unraveling the mechanisms of selenomethionine breakdown and the subsequent transfer of selenium to other molecules in microorganisms. Studies have shown that gut microbiota can metabolize L-selenomethionine, leading to the formation of volatile methylated selenium compounds like dimethylselenide (DMSe) and dimethyldiselenide (DMDSe). nih.gov This process is a key part of the body's mechanism for excreting excess selenium. nih.gov Research on Saccharomyces cerevisiae has further detailed that the toxicity of selenomethionine is linked to the production of selenohomocysteine and selenocysteine (B57510) through the trans-sulfuration pathway. nih.gov The ¹³C-label on the methyl group of L-selenomethionine allows for the direct tracing of this methyl group's fate, confirming its role in the formation of methylated selenometabolites. This provides a clearer understanding of the microbial contribution to selenium homeostasis and detoxification. jst.go.jpnih.gov

Tracing Selenium Incorporation and Metabolite Formation in Plant Biogeochemical Cycles

In the realm of plant biology, L-Selenomethionine-(methyl-13C) is a critical tracer for understanding how plants take up, transport, and metabolize selenium from their environment. Plants can absorb organic selenium forms like selenomethionine through their roots. nih.gov Once absorbed, it is assimilated and transformed into other selenium compounds. nih.gov Studies using isotopically labeled selenomethionine have helped to identify key metabolites such as Se-methyl-selenocysteine in plants. nih.gov This knowledge is vital for developing strategies for selenium biofortification of crops and for phytoremediation, the use of plants to remove pollutants like selenium from the soil. ethz.ch The ability to trace the ¹³C-labeled methyl group provides direct evidence of the metabolic pathways involved in selenium assimilation and volatilization in plants. ethz.ch

Metabolic Fate of L-Selenomethionine-(methyl-13C) in Diverse In Vitro Cellular Models

In vitro cell models, particularly liver cell lines like HepG2, are widely used to study the cellular metabolism of L-selenomethionine. nih.gov By using L-Selenomethionine-(methyl-13C), researchers can precisely follow its uptake and subsequent biotransformation within the cell. mdpi.com Studies have shown that selenomethionine can be incorporated into proteins in place of methionine or be metabolized to other selenium compounds. mdpi.comijbs.com The presence of the ¹³C label allows for the differentiation of metabolites derived directly from the methyl group of selenomethionine, providing insights into the interplay between selenium and methionine metabolism. mdpi.com This is crucial for understanding the biological effects of selenomethionine supplementation and its potential health benefits. nih.govmdpi.com For instance, research has shown that methylseleninic acid, a monomethylated metabolite, is a key player in the cancer-preventive effects of some selenium compounds. nih.gov

Selenium Distribution and Subsequent Transformation in Non-Human Animal Models

Animal models are essential for understanding the systemic fate of dietary selenium. The use of L-Selenomethionine-(methyl-13C) allows for detailed investigations into how this selenoamino acid is processed, distributed, and eliminated by the body.

Hepatic Processing and Methylation Pathways of L-Selenomethionine-(methyl-13C)

The liver is the central organ for selenium metabolism. nih.gov Following absorption, L-selenomethionine is transported to the liver, where it undergoes significant biotransformation. nih.gov It can be incorporated into liver proteins or catabolized, with the selenium being used for the synthesis of selenoproteins or methylated for excretion. nih.gov The ¹³C-labeled methyl group on L-Selenomethionine-(methyl-13C) enables the direct tracing of methylation pathways in the liver. This has been crucial in understanding how the liver manages selenium levels, particularly in response to varying dietary selenium and methionine intake. mdpi.com Studies in rainbow trout, for example, have shown that parental selenium nutrition can influence the one-carbon metabolism and hepatic DNA methylation patterns in their offspring. mdpi.com

Renal Elimination and Identification of L-Selenomethionine-(methyl-13C)-Derived Metabolites

The kidneys play a vital role in excreting excess selenium from the body. Urinary analysis following the administration of L-Selenomethionine-(methyl-13C) allows for the identification and quantification of its metabolites. Key urinary metabolites include trimethylselenonium (B1202040) ion (TMSe) and various selenosugars. rsc.org The detection of the ¹³C label in these urinary compounds provides definitive evidence of their origin from the methyl group of selenomethionine. This approach has been instrumental in building a comprehensive picture of the selenium metabolic network and how different metabolites are formed and excreted. rsc.org For instance, the identification of Se-methylselenoneine as a novel metabolite in human urine and blood highlights the complexity of selenium metabolism and the power of isotopic labeling in uncovering new metabolic pathways. nih.gov

L Selenomethionine Methyl 13c As a Probe for Selenoprotein Biosynthesis Research

Investigating Molecular Mechanisms of Selenocysteine (B57510) Incorporation via Selenomethionine (B1662878) Flux

The biosynthesis of selenocysteine is a multi-step enzymatic process that occurs on its specific tRNA (tRNA^[Ser]Sec). mdpi.comwikipedia.org L-selenomethionine, after being absorbed, can be metabolized to a central selenium intermediate, hydrogen selenide (B1212193) (H₂Se), which then serves as the selenium donor for the synthesis of selenocysteine. semanticscholar.org The use of L-Selenomethionine-(methyl-¹³C) allows researchers to trace the flow of the carbon backbone of methionine and the selenium atom separately, providing insights into the metabolic fate of this key selenoamino acid.

Studies utilizing isotopically labeled selenomethionine have helped to elucidate the competitive pathways of its metabolism. A significant portion of L-selenomethionine is incorporated non-specifically into general proteins in place of methionine, creating a selenium reservoir. semanticscholar.orgmdpi.com The remaining portion is catabolized to provide selenium for the de novo synthesis of selenocysteine. By tracking the ¹³C label, researchers can differentiate between the direct incorporation of the methionine backbone and its breakdown for selenocysteine synthesis. This distinction is critical for understanding how selenium status influences the partitioning of selenomethionine between these two fates.

The incorporation of selenocysteine into a growing polypeptide chain is directed by the UGA codon, which normally signals translation termination. nih.govwikipedia.org A specific RNA structure, the Selenocysteine Insertion Sequence (SECIS) element, located in the 3' untranslated region of selenoprotein mRNAs, is required to recode UGA as a selenocysteine codon. researchgate.netmdpi.com Isotopic labeling studies with L-Selenomethionine-(methyl-¹³C) can be coupled with genetic and biochemical approaches to dissect the efficiency and regulation of this recoding process under various physiological conditions and selenium concentrations.

Quantitative Analysis of Selenoprotein Turnover Rates Using L-Selenomethionine-(methyl-13C) Labeling

A key application of L-Selenomethionine-(methyl-¹³C) is in the quantitative analysis of selenoprotein turnover, which refers to the balance between protein synthesis and degradation. Understanding the turnover rates of individual selenoproteins is essential for comprehending their regulation and function. Stable isotope labeling, coupled with mass spectrometry-based proteomics, has become a cornerstone for these dynamic studies. nih.govnih.gov

In a typical pulse-chase experiment, cells or organisms are first "pulsed" with a medium containing L-Selenomethionine-(methyl-¹³C). This leads to the incorporation of the labeled amino acid into newly synthesized proteins. Subsequently, the system is "chased" with a medium containing the unlabeled L-selenomethionine. By monitoring the rate at which the ¹³C-labeled selenoproteins are replaced by their unlabeled counterparts over time, researchers can calculate their specific turnover rates or half-lives. nih.gov

Recent studies have employed such methodologies to reveal a hierarchy in selenoprotein turnover. For instance, some "housekeeping" selenoproteins, which are essential for basic cellular functions, exhibit faster turnover rates compared to "stress-related" selenoproteins. nih.gov This differential regulation ensures that selenium is efficiently utilized and prioritized for the synthesis of critical proteins, especially under conditions of selenium limitation.

| Selenoprotein | Half-life (hours) | Function Category |

| Glutathione Peroxidase 4 (GPX4) | ~6-10 | Housekeeping |

| Thioredoxin Reductase 1 (TXNRD1) | ~15-20 | Housekeeping |

| Selenoprotein P (SELENOP) | ~25-32 | Selenium Transport |

| Selenoprotein S (SELS) | ~18-24 | Stress-related |

| This table presents hypothetical turnover rates for illustrative purposes, as precise values can vary depending on the experimental system and conditions. Actual research provides specific data for various selenoproteins. nih.gov |

Tracking Selenium Flux into Specific Selenoprotein Subclasses

The human selenoproteome consists of 25 known selenoproteins, each with distinct functions and expression patterns. nih.gov L-Selenomethionine-(methyl-¹³C) labeling enables the tracking of selenium flux into specific subclasses of these proteins, providing a more granular view of selenium metabolism and allocation. By combining isotopic labeling with protein separation techniques like gel electrophoresis or liquid chromatography, followed by mass spectrometry, individual selenoproteins can be identified and their labeling extent quantified. nih.govnih.gov

This approach has been instrumental in understanding how selenium is distributed among different selenoproteins in various tissues and under different dietary selenium intakes. frontiersin.org For example, studies have shown that in times of selenium adequacy, a significant portion of selenium is directed towards storage in the form of non-specifically incorporated selenomethionine in general proteins. semanticscholar.org However, during selenium deficiency, the available selenium is preferentially channeled into the synthesis of essential selenoproteins, highlighting a tightly regulated hierarchical system. frontiersin.org

Methodological Advancements for Selenoprotein Labeling, Enrichment, and Proteomic Quantification

The field of selenoproteomics has been continually advancing, with new methodologies being developed to improve the labeling, enrichment, and quantification of selenoproteins. The use of stable isotopes like ¹³C in L-selenomethionine is at the forefront of these advancements.

Labeling Strategies: Beyond simple pulse-chase experiments, more sophisticated labeling strategies, such as stable isotope labeling by amino acids in cell culture (SILAC), can be adapted for selenoprotein research. By growing cells in media containing "light," "medium," or "heavy" isotopic forms of amino acids, including L-Selenomethionine-(methyl-¹³C), researchers can perform multiplexed quantitative comparisons of selenoprotein expression and turnover across different experimental conditions in a single experiment.

Enrichment Techniques: Due to the low abundance of many selenoproteins, enrichment strategies are often necessary for their detection and quantification. Affinity chromatography using antibodies specific to certain selenoproteins or tags can be employed to isolate them from complex mixtures before mass spectrometric analysis. osti.gov Chemical probes that specifically react with the selenocysteine residue can also be used for enrichment.

Comparative Metabolic Tracing Studies Utilizing L Selenomethionine Methyl 13c

Comparative Analysis with Other Stable Isotope Tracers (e.g., Deuterated Selenomethionine (B1662878), 77Se/82Se Inorganic Species)

The choice of isotopic tracer is critical as it determines the specific metabolic questions that can be answered. L-Selenomethionine-(methyl-13C), where the carbon atom of the methyl group attached to the selenium atom is replaced with the stable isotope ¹³C, offers distinct advantages and provides complementary information when compared to other selenium tracers.

L-Selenomethionine-(methyl-13C): This tracer is specifically designed to track the fate of the methyl group of selenomethionine. Its primary application is in studies of transmethylation, a crucial part of the methionine cycle. By following the ¹³C label, researchers can elucidate how the methyl group is transferred to other molecules, a process vital for DNA methylation, protein synthesis, and the formation of various other methylated compounds. The use of ¹³C allows for analysis via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy sigmaaldrich.comresearchgate.netnih.gov.

Deuterated Selenomethionine: Labeling selenomethionine with deuterium (B1214612) (²H) on the methyl group, creating L-Selenomethionine-(methyl-d₃), provides similar information to the ¹³C-labeled version regarding the methyl group's fate researchgate.net. The choice between ¹³C and ²H may depend on the analytical instrumentation available, the potential for kinetic isotope effects, or the desire to use multiple tracers simultaneously in a single experiment.

⁷⁷Se or ⁸²Se Labeled Selenomethionine: Using stable isotopes of selenium itself (e.g., ⁷⁷Se or ⁸²Se) allows investigators to trace the selenium atom directly. This is invaluable for tracking the absorption, distribution, and excretion of selenium, and its incorporation into the full suite of selenoproteins where selenium is the key functional component researchgate.netnih.gov. Unlike ¹³C-labeling, Se-isotope tracers reveal the path of the selenium atom after it has been separated from the methionine backbone, for instance, after conversion to selenide (B1212193) researchgate.net.

⁷⁷Se or ⁸²Se Labeled Inorganic Species: Tracers like [⁷⁷Se]-selenite or [⁷⁷Se]-selenate are used to follow the metabolic pathways of inorganic selenium nih.gov. Comparing data from these tracers with that from isotopically labeled organic selenium (like selenomethionine) is fundamental for understanding the different ways the body handles these forms of the nutrient.

The following table provides a comparative overview of these tracers.

| Tracer | Labeled Atom/Position | Primary Information Gained | Common Analytical Techniques |

| L-Selenomethionine-(methyl-13C) | Carbon on the methyl group | Fate of the methyl group; transmethylation pathways | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Deuterated Selenomethionine | Hydrogen on the methyl group | Fate of the methyl group; transmethylation pathways | Mass Spectrometry (MS) |

| ⁷⁷Se/⁸²Se-Selenomethionine | Selenium atom | Absorption, distribution, and excretion of selenium from an organic source; incorporation into selenoproteins | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| ⁷⁷Se/⁸²Se-Selenite/Selenate | Selenium atom | Absorption, distribution, and metabolism of inorganic selenium | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

This table is generated based on information from multiple sources.

By using L-Selenomethionine-(methyl-¹³C) in conjunction with Se-labeled tracers, a more complete picture of selenomethionine metabolism can be constructed, distinguishing the fate of its methyl group from that of its selenium-containing core.

Differential Metabolic Processing of Organic Versus Inorganic Selenium Sources

The chemical form of selenium profoundly influences its metabolic processing. Studies consistently demonstrate significant differences between organic sources, such as L-selenomethionine, and inorganic sources, like selenite (B80905) and selenate.

Organic selenium, primarily L-selenomethionine, is generally absorbed more efficiently from the gastrointestinal tract than inorganic forms lsu.edunih.gov. This is because it can be actively transported using methionine transporters nih.gov. Once absorbed, L-selenomethionine enters the body's methionine pool. This has two major consequences:

It can be non-specifically incorporated into general body proteins in place of methionine. This creates a storage pool of selenium that is not immediately available for the synthesis of functional selenoproteins mdpi.com.

It can be metabolized through the methionine cycle (transsulfuration pathway) to release its selenium as selenocysteine (B57510), which is then catabolized to selenide (H₂Se) nih.govmdpi.comhmdb.ca.

Studies in rats using ⁷⁵Se tracers showed that the early metabolic fate of selenomethionine is decidedly different from that of selenite frontiersin.org. Selenomethionine led to significantly higher retention of the tracer in tissues like muscle just one hour after administration frontiersin.org.

| Metabolic Aspect | Organic Selenium (L-Selenomethionine) | Inorganic Selenium (Selenite/Selenate) |

| Absorption Efficiency | High; utilizes methionine transport systems nih.govnih.gov. | Lower compared to organic forms lsu.edu. |

| Initial Metabolic Fate | Enters the general methionine pool; can be stored non-specifically in proteins mdpi.com. | Rapidly reduced to selenide (H₂Se) researchgate.netnih.gov. |

| Tissue Retention | Higher, particularly in muscle, due to incorporation into general proteins lsu.edufrontiersin.org. | Lower; more rapidly metabolized and excreted nih.gov. |

| Selenoprotein Synthesis | Slower initial incorporation; requires metabolism via transsulfuration to release Se nih.gov. | Faster incorporation into functional selenoproteins frontiersin.org. |

| Major Metabolites | Selenoproteins, trimethylselenonium (B1202040), selenosugars researchgate.netnih.gov. | Selenoproteins, trimethylselenonium, selenosugars researchgate.netnih.gov. |

This table summarizes findings from multiple research studies researchgate.netresearchgate.netnih.govlsu.edunih.govnih.govmdpi.comnih.govfrontiersin.org.

Interplay of L-Selenomethionine-(methyl-13C) Metabolism with Sulfur Amino Acid Pathways

Due to its structural similarity to methionine, the metabolism of L-selenomethionine is intrinsically linked to the sulfur amino acid pathways. Enzymes that typically process methionine and its derivatives often cannot distinguish between the sulfur and selenium analogs, though reaction kinetics may differ mdpi.com. L-Selenomethionine-(methyl-¹³C) is an ideal tracer for exploring this interplay, especially within the methionine cycle.

The primary pathways where this interaction occurs are:

The Methionine Cycle (Transmethylation): Methionine is first converted to S-adenosylmethionine (SAM), the body's principal methyl donor. L-selenomethionine is similarly converted to Se-adenosylselenomethionine. The ¹³C-label on the methyl group of L-selenomethionine-(methyl-¹³C) allows researchers to trace the transfer of this group to a vast number of acceptor molecules, including DNA, RNA, and proteins. Following methyl donation, the resulting Se-adenosylhomocysteine is hydrolyzed to selenohomocysteine.

The Transsulfuration Pathway: Selenohomocysteine can be condensed with serine to form selenocystathionine, which is then cleaved to produce selenocysteine (Sec) mdpi.comhmdb.ca. This is a key step, as it represents the commitment of selenium from the selenomethionine backbone towards the synthesis of dedicated selenoproteins. The toxicity of selenomethionine in some model organisms, like yeast, has been linked to the downstream metabolites in this pathway, such as selenohomocysteine and selenocysteine nih.gov. The cellular status of sulfur amino acids, such as methionine and cysteine, can influence the rate and direction of selenomethionine metabolism, with higher methionine levels competing with and potentially reducing the metabolic processing of selenomethionine mdpi.comnih.gov.

Studies in microorganisms have demonstrated that the sulfur status of the cell has a profound impact on selenium methylation and volatilization, highlighting the competitive nature of these parallel pathways nih.govbeilstein-journals.org. Using L-Selenomethionine-(methyl-¹³C) allows for a quantitative assessment (flux analysis) of how much selenomethionine enters these competing pathways under different physiological or nutritional conditions.

Advantages and Limitations of L-Selenomethionine-(methyl-13C) in Metabolic Reconstruction Compared to Alternative Tracers

L-Selenomethionine-(methyl-¹³C) is a sophisticated tool for metabolic research, but like any tracer, it has a specific set of advantages and limitations.

Advantages:

Specificity for One-Carbon Metabolism: The primary advantage is its ability to specifically and unambiguously trace the methyl group of selenomethionine. This provides direct insight into transmethylation and the methionine cycle, which cannot be achieved with selenium isotopes sigmaaldrich.com.

Stable Isotope Safety: As a stable, non-radioactive isotope, ¹³C is safe for use in a wider range of studies compared to radioactive tracers like ⁷⁵Se frontiersin.org. This is particularly important for human studies.

Advanced Analytical Detection: The ¹³C label can be detected and quantified with high precision using powerful analytical techniques like mass spectrometry and NMR, allowing for detailed metabolic flux analysis nih.gov.

Complementary Data: When used with other tracers, such as ¹⁵N-labeled or ⁷⁷Se-labeled compounds, it allows for a multi-faceted reconstruction of metabolic networks, distinguishing the fate of different parts of the same molecule.

Limitations:

Limited Scope: The tracer only provides information about the methyl group. It does not directly track the selenium atom or the carbon backbone of the amino acid. Therefore, it cannot, on its own, measure the rate of incorporation of selenium into selenoproteins, which is a primary function of this nutrient.

Indirect Measurement of Se Fate: Information about the ultimate fate of the selenium atom is inferred indirectly after it separates from the methyl group. For direct tracking of selenium, a Se-isotope tracer is necessary nih.gov.

Assumption of Similar Kinetics: While enzymes often process selenomethionine and methionine, the reaction rates can differ mdpi.com. These potential kinetic isotope effects must be considered when interpreting flux data, as they might alter metabolic flows compared to the unlabeled, native compound.

Complexity of Interpretation: Selenomethionine metabolism is complex, with multiple branching pathways, including protein incorporation, transmethylation, and transsulfuration mdpi.comhmdb.ca. Deconvoluting the ¹³C label distribution among numerous downstream metabolites requires sophisticated analytical methods and modeling.

Future Directions and Methodological Innovations in L Selenomethionine Methyl 13c Research

Integration with Systems Biology Approaches (e.g., Metabolomics, Fluxomics, Proteomics)

The integration of L-Selenomethionine-(methyl-13C) with systems biology disciplines is set to revolutionize our understanding of selenium's metabolic network. By combining stable isotope tracing with high-throughput "omics" technologies, researchers can move beyond static measurements to a dynamic view of selenium's journey through the body.

Metabolomics: Stable Isotope-Resolved Metabolomics (SIRM) utilizing L-Selenomethionine-(methyl-13C) will enable the detailed mapping of metabolic pathways influenced by selenium. nih.gov By tracing the 13C label, scientists can identify and quantify the downstream metabolites of selenomethionine (B1662878), revealing how selenium status affects broader metabolic processes like one-carbon metabolism and nucleotide biosynthesis. nih.govmdpi.com For example, studies in HepG2 cells have already shown that selenomethionine supplementation can significantly alter the levels of key metabolites such as creatine, aspartate, and various amino acids, with the effects being dependent on the methionine status of the cells. mdpi.com

Fluxomics: 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.govembopress.org The use of L-Selenomethionine-(methyl-13C) as a tracer in 13C-MFA studies will allow for the precise determination of fluxes through selenium-dependent pathways. nih.gov This approach can reveal how different physiological conditions or disease states alter the flow of selenium through its metabolic network, providing critical information for understanding the mechanisms of selenium-related health effects. nih.govnih.gov

Proteomics: The incorporation of selenium into selenoproteins is a key aspect of its biological function. Proteomics approaches, particularly those using quantitative techniques like isobaric tags for relative and absolute quantitation (iTRAQ), can be used to identify and quantify changes in the proteome in response to selenium supplementation. nih.govaacrjournals.org When combined with L-Selenomethionine-(methyl-13C) tracing, researchers can specifically track the incorporation of selenium into newly synthesized proteins, providing a direct measure of selenoprotein synthesis rates. This will be invaluable for understanding how selenium is prioritized for different selenoproteins under varying conditions.

Table 1: Integration of L-Selenomethionine-(methyl-13C) with Systems Biology Approaches

| Systems Biology Approach | Application with L-Selenomethionine-(methyl-13C) | Potential Insights |

| Metabolomics (SIRM) | Tracing the 13C label to identify and quantify downstream metabolites. nih.gov | Mapping of selenium-influenced metabolic pathways; understanding the interplay between selenium and other nutrients. mdpi.com |

| Fluxomics (13C-MFA) | Quantifying the rates of metabolic reactions in selenium-dependent pathways. nih.govnih.gov | Determining the dynamic flow of selenium through its metabolic network under different conditions. embopress.org |

| Proteomics | Tracking the incorporation of 13C-labeled selenium into newly synthesized selenoproteins. nih.govaacrjournals.org | Measuring selenoprotein synthesis rates; understanding the hierarchy of selenium allocation. |

Development of Advanced Computational Models for Multi-Compartmental Metabolic Flux Analysis

To fully harness the data generated from L-Selenomethionine-(methyl-13C) tracer studies, the development of sophisticated computational models is essential. The metabolism of selenium is not confined to a single cellular compartment but involves complex interplay between the cytosol, mitochondria, and other organelles. nih.gov Advanced multi-compartmental metabolic flux analysis (MFA) models are needed to accurately simulate and predict the flow of selenium and its metabolites across these different cellular locations. nih.govnih.gov

These models will integrate data from various sources, including tracer experiments with L-Selenomethionine-(methyl-13C), metabolomic and proteomic data, and known enzymatic reaction kinetics. nih.gov By fitting the model to experimental data, researchers can estimate intracellular fluxes that are not directly measurable. embopress.org This will provide a more complete picture of selenium metabolism, including the transport rates between compartments and the relative activities of competing metabolic pathways. nih.govnih.gov The development of such models will be crucial for understanding how selenium metabolism is regulated and how it is dysregulated in disease. nih.gov

Expanding Applications of L-Selenomethionine-(methyl-13C) in Environmental and Ecological Selenium Cycling

The use of L-Selenomethionine-(methyl-13C) is not limited to biomedical research. It also holds immense potential for advancing our understanding of selenium's biogeochemical cycle in the environment. epa.govethz.ch Soil microorganisms play a critical role in transforming selenium into various chemical forms, influencing its bioavailability to plants and subsequent entry into the food chain. nih.gov

By introducing L-Selenomethionine-(methyl-13C) into controlled environmental systems, such as soil microcosms or aquatic ecosystems, researchers can trace the pathways of selenium transformation by microorganisms. ethz.chnih.gov This will help to identify the key microbial species and enzymatic processes involved in selenium methylation, demethylation, reduction, and oxidation. nih.gov Understanding these processes is vital for developing strategies for the bioremediation of selenium-contaminated environments and for ensuring adequate selenium levels in agricultural soils. ethz.chnih.gov

Table 2: Applications of L-Selenomethionine-(methyl-13C) in Environmental Research

| Research Area | Application of L-Selenomethionine-(methyl-13C) | Key Questions to be Addressed |

| Biogeochemical Cycling | Tracing the transformation of selenium by soil and aquatic microorganisms. ethz.chnih.gov | What are the key microbial pathways for selenium methylation and volatilization? ethz.ch How does land use impact selenium cycling? |

| Phytoremediation | Investigating the uptake, translocation, and metabolism of selenium in plants. | Which plant species are most effective at accumulating and detoxifying selenium? What are the molecular mechanisms of selenium hyperaccumulation? |

| Food Chain Transfer | Following the movement of selenium from soil and water into plants and then into animals. | How does selenium speciation in the environment affect its bioavailability and toxicity to different organisms? |

Prospects for Enhanced Resolution and Spatiotemporal Mapping of Selenium Metabolism

Future advancements in analytical technologies will enable higher resolution and spatiotemporal mapping of selenium metabolism within cells and tissues. Techniques like nano-secondary ion mass spectrometry (NanoSIMS) and X-ray fluorescence microscopy (XFM), when coupled with L-Selenomethionine-(methyl-13C) tracing, can provide detailed images of the subcellular distribution of the 13C label. mdpi.com

This will allow researchers to visualize the accumulation of selenium in specific organelles, such as the mitochondria or the nucleus, and to track its movement over time. mdpi.com This level of detail will be crucial for understanding the specific roles of selenium in different cellular processes and for identifying the sites of action of selenium-based therapeutic agents. The ability to map selenium metabolism with high spatiotemporal resolution will open up new avenues of research into the intricate mechanisms of selenium biology. mdpi.comnih.gov

Q & A

Q. Table 1. Key Parameters for Metabolic Labeling with L-Selenomethionine-(methyl-13C)

Q. Table 2. Resolving Contradictory Incorporation Data

| Case Study | Observed Incorporation | Proposed Mechanism | Validation Method |

|---|---|---|---|

| Marcortine biosynthesis | 0.6% at N-methyl | Methyltransferase activity | Gene silencing + LC-MS/MS |

| Paraherquamide A | No incorporation | Competing β-methylproline pathway | -L-isoleucine tracing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.